molecular formula C12H13BrO3 B8005688 Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate

Cat. No.: B8005688
M. Wt: 285.13 g/mol
InChI Key: FUOWAQLOTGMHHL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H13BrO3. It is a derivative of propanoic acid, featuring a brominated aromatic ring and an ester functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate can be synthesized through various methods. One common approach involves the esterification of 3-(4-bromo-2-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the bromination of ethyl 3-(2-methylphenyl)-3-oxopropanoate using bromine in the presence of a catalyst like iron(III) bromide. This reaction introduces the bromine atom into the aromatic ring, yielding the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the carbonyl group.

    Oxidation: Potassium permanganate in an aqueous medium is effective for oxidizing the methyl group.

Major Products

    Substitution: Ethyl 3-(4-methoxy-2-methylphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate.

    Oxidation: Ethyl 3-(4-bromo-2-carboxyphenyl)-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a precursor for drugs targeting specific pathways in cancer and inflammatory diseases is ongoing.

    Industry: It is employed in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate exerts its effects depends on its interaction with molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. The bromine atom and ester group play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate can be compared with other similar compounds such as:

    Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Ethyl 3-(4-bromo-2-ethylphenyl)-3-oxopropanoate: The presence of an ethyl group instead of a methyl group affects its steric properties and reactivity.

    Ethyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate: Variation in the position of the carbonyl group alters its chemical behavior and applications.

Biological Activity

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bromo-substituted aromatic ring attached to a β-keto ester framework. Its molecular formula is C12H12BrO3C_{12}H_{12}BrO_3, and it exhibits properties typical of compounds with electrophilic carbonyl groups, which can interact with various biological targets.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly those involved in metabolic pathways. The compound is known to interact with acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can result in overstimulation of cholinergic receptors. This property is significant in the context of neuropharmacology and potential treatments for neurodegenerative diseases.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway, crucial for neurotransmission. This interaction can lead to:

  • Increased Neurotransmitter Levels : Elevated acetylcholine can enhance synaptic transmission.
  • Potential Toxicity : Overstimulation may cause symptoms such as dizziness and respiratory failure in extreme cases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies highlighted its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The underlying mechanism appears to involve the activation of caspases and modulation of signaling pathways associated with cell survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionRapid after oral administration
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic via cytochrome P450 enzymes
Elimination Half-lifeApproximately 6 hours

These parameters suggest that the compound may have favorable bioavailability and a manageable elimination profile for therapeutic use.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL, indicating strong antimicrobial properties.
  • Cancer Cell Apoptosis : In a series of experiments involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to untreated controls. Flow cytometry analyses confirmed increased apoptosis rates .

Properties

IUPAC Name

ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOWAQLOTGMHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methyl-4-bromobenzoyl chloride (29.1 g, 0.13 mol) was treated with the dilithium salt of ethyl hydrogen malonate (28.0 g, 0.21 mol) and the product was isolated by the procedure described in Example 1 (ii). The crude product was purified on flash silica, eluting with dichloromethane-hexane (1:1 then 3:2) to give ethyl 2-methyl-4-bromobenzoylacetate as an oil.
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Example 1 ( ii )
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